

Application Note: ¹H and ¹³C NMR Spectral Analysis of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

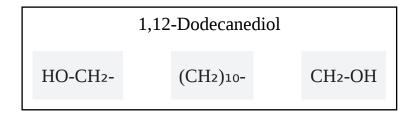
Compound of Interest		
Compound Name:	1,12-Dodecanediol	
Cat. No.:	B052552	Get Quote

Introduction

1,12-Dodecanediol is a linear diol with the chemical formula HO(CH₂)₁₂OH. It serves as a versatile building block in various chemical syntheses, including the production of polyesters, polyurethanes, and other polymers. The purity and structural integrity of **1,12-dodecanediol** are critical for its application in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR spectral analysis of **1,12-dodecanediol** and a summary of its characteristic spectral data.

Chemical Structure

The chemical structure of **1,12-dodecanediol** is characterized by a central ten-carbon methylene chain flanked by two hydroxymethyl groups. Due to the molecule's symmetry, there are chemically equivalent protons and carbons, which simplifies its NMR spectra.



Click to download full resolution via product page



Caption: Chemical Structure of 1,12-Dodecanediol.

Experimental Protocols Sample Preparation

A standard protocol for preparing a **1,12-dodecanediol** sample for NMR analysis is as follows:

- Sample Weighing: Accurately weigh approximately 10-20 mg of 1,12-dodecanediol powder.
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like 1,12-dodecanediol.
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.
- Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS also serves as a chemical shift reference (0.00 ppm).
- Vortexing/Sonication: Gently vortex or sonicate the mixture until the sample is completely dissolved.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm
 NMR tube.
- Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer:



Parameter	¹H NMR	¹³ C NMR
Spectrometer Frequency	400 MHz	100 MHz
Solvent	CDCl ₃	CDCl₃
Temperature	298 K	298 K
Pulse Program	zg30	zgpg30
Number of Scans (NS)	16	1024
Relaxation Delay (D1)	1.0 s	2.0 s
Acquisition Time (AQ)	4.09 s	1.09 s
Spectral Width (SW)	20 ppm	240 ppm
Transmitter Frequency Offset (O1P)	6.0 ppm	120 ppm

Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation.
- Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If TMS is used, reference its peak to 0.00 ppm.
- Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and list the chemical shifts of all significant peaks in both spectra.

Data Presentation



The following tables summarize the expected ¹H and ¹³C NMR spectral data for **1,12-dodecanediol** in CDCl₃.

¹H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.64	Triplet (t)	4H	HO-CH ₂ -
1.57	Quintet (p)	4H	HO-CH ₂ -CH ₂ -
1.29	Multiplet (m)	16H	-(CH ₂) ₈ -

Note: The hydroxyl (-OH) proton signal can be broad and its chemical shift is concentration and temperature dependent. It may appear as a broad singlet.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
63.0	HO-CH ₂ -
32.8	HO-CH ₂ -CH ₂ -
29.6	Internal -(CH2)n-
29.4	Internal -(CH2)n-
25.7	HO-CH ₂ -CH ₂ -CH ₂ -

Visualization of NMR Assignments

The following diagram illustrates the different chemical environments of the protons and carbons in **1,12-dodecanediol**, corresponding to the signals observed in the NMR spectra.

Caption: Correlation of **1,12-dodecanediol** structure with NMR signals.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of **1,12-dodecanediol**. The symmetry of the molecule leads to a relatively simple set of signals in both ¹H and ¹³C







NMR spectra, which can be unambiguously assigned. The provided protocol offers a reliable method for obtaining high-quality NMR spectra for this compound, which is crucial for quality control in research and industrial applications.

• To cite this document: BenchChem. [Application Note: ¹H and ¹³C NMR Spectral Analysis of 1,12-Dodecanediol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052552#1-12-dodecanediol-nmr-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com